(R)-4-Phenylthiazolidine-2-thione

Catalog No.
S785424
CAS No.
110199-18-3
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Phenylthiazolidine-2-thione

CAS Number

110199-18-3

Product Name

(R)-4-Phenylthiazolidine-2-thione

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N

SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2
  • Origin: Synthesis in a laboratory setting is likely, but specific details about its natural occurrence are not documented in the scientific literature reviewed.
  • Significance: Limited information is available regarding its specific applications in research. However, thiazolidine-2-thiones in general are being explored for their potential anti-inflammatory, antimicrobial, and anticonvulsant properties [].

Molecular Structure Analysis

(R)-4-Phenylthiazolidine-2-thione possesses a five-membered ring structure with alternating nitrogen and sulfur atoms (thiazolidine ring) fused to a carbon-sulfur double bond (thione group). The "R" configuration refers to the specific spatial arrangement of the substituents around the chiral center in the molecule.


Chemical Reactions Analysis

There is no widely reported information on the specific reactions involving (R)-4-Phenylthiazolidine-2-thione. However, the general synthesis of thiazolidine-2-thiones often involves the reaction of a 2-aminoethanethiol with a carbonyl compound [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of (R)-4-Phenylthiazolidine-2-thione is not available in the scientific literature reviewed.

  • Inhibition of enzymes involved in inflammation [].
  • Interaction with cell membranes [].

Chiral Auxiliary

Chirality is crucial in many biological molecules, as their mirror images often have different biological properties. (R)-4-Phenylthiazolidine-2-thione acts as a chiral auxiliary by directing the formation of a new chiral center in a molecule during a reaction. It binds to a starting material, inducing a specific spatial arrangement around the newly formed chiral center, ultimately leading to a desired enantiomer (mirror image) of the product.

This auxiliary is known for its high selectivity, meaning it favors the formation of one enantiomer over the other with high efficiency. Studies have shown its effectiveness in various reactions, including aldol reactions, Mannich reactions, and Michael additions, as reported in this research article: A Highly Efficient Chiral Auxiliary for Asymmetric Synthesis: (R)-4-Phenylthiazolidine-2-thione: .

Reductive Cleavage

Another valuable application of (R)-4-Phenylthiazolidine-2-thione lies in its reductive cleavage. After it has served its purpose as a chiral auxiliary, it can be conveniently removed from the final product using a reducing agent like diisobutylaluminum hydride (DIBAL). This process cleaves the bond between the auxiliary and the newly formed chiral center, releasing the desired chiral product in high purity. This feature makes (R)-4-Phenylthiazolidine-2-thione a versatile and recyclable auxiliary, as described in this product information: (R)-4-Phenylthiazolidine-2-thione: .

XLogP3

2.4

Wikipedia

(R)-4-Phenylthiazolidine-2-thione

Dates

Modify: 2023-09-17

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